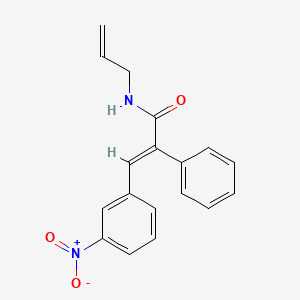
N-allyl-3-(3-nitrophenyl)-2-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-3-(3-nitrophenyl)-2-phenylacrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as ANPA and is a member of the acrylamide family. ANPA is a yellow crystalline solid that is synthesized using a specific method.
Mecanismo De Acción
The mechanism of action of ANPA is not fully understood. However, it is believed that ANPA inhibits the growth of cancer cells by inducing apoptosis, which is programmed cell death. ANPA has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth.
Biochemical and Physiological Effects:
ANPA has been shown to have several biochemical and physiological effects. In vitro studies have shown that ANPA inhibits the growth of cancer cells and induces apoptosis. ANPA has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth. In animal studies, ANPA has been shown to have low toxicity and good bioavailability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ANPA has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has good solubility in organic solvents. ANPA also has low toxicity and good bioavailability, making it a suitable candidate for in vivo studies. However, ANPA has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. ANPA is also relatively expensive to synthesize compared to other compounds.
Direcciones Futuras
ANPA has several potential future directions. In medicinal chemistry, ANPA could be further investigated as a potential drug candidate for cancer treatment. In materials science, ANPA could be used to synthesize new materials with unique properties. In organic synthesis, ANPA could be used as a building block to synthesize other compounds. Further studies are needed to fully understand the mechanism of action of ANPA and to explore its potential applications in various fields.
Conclusion:
In conclusion, ANPA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ANPA is synthesized using a specific method, and it has been extensively studied for its potential applications in medicinal chemistry, materials science, and organic synthesis. ANPA has several advantages for lab experiments, but it also has some limitations. Further studies are needed to fully understand the mechanism of action of ANPA and to explore its potential applications in various fields.
Métodos De Síntesis
ANPA is synthesized using a specific method that involves the reaction between 3-nitrobenzaldehyde and N-allyl-2-phenylacrylamide in the presence of a catalyst. The reaction is carried out in an organic solvent under specific conditions. The resulting product is then purified using several techniques, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
ANPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, ANPA has been shown to have anticancer properties and is being investigated as a potential drug candidate. In materials science, ANPA has been used to synthesize new materials with unique properties. In organic synthesis, ANPA has been used as a building block to synthesize other compounds.
Propiedades
IUPAC Name |
(E)-3-(3-nitrophenyl)-2-phenyl-N-prop-2-enylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-2-11-19-18(21)17(15-8-4-3-5-9-15)13-14-7-6-10-16(12-14)20(22)23/h2-10,12-13H,1,11H2,(H,19,21)/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZZIRBBAIHPHV-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5022247.png)
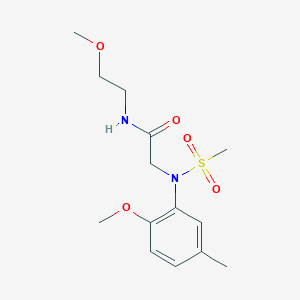
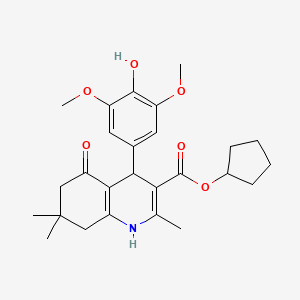
![2-(2-isopropyl-5-methylphenoxy)-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B5022264.png)

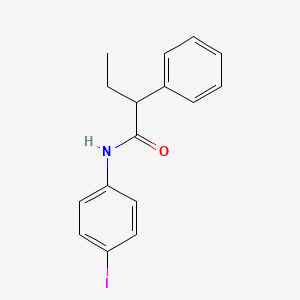
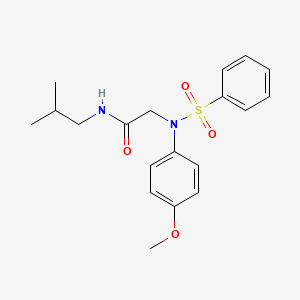
![1,1'-[1,6-hexanediylbis(oxy)]bis(2-chlorobenzene)](/img/structure/B5022313.png)
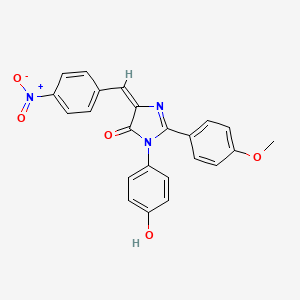
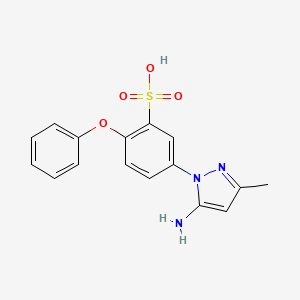
![4,8-dimethyl-1-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone](/img/structure/B5022339.png)
![1-(2,3-dimethylphenyl)-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B5022343.png)
![N-(2-chlorophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)amino]benzamide](/img/structure/B5022354.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(3,5-dimethylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B5022355.png)